4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a pyrrolidinyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2).
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring
Reduction: Reduced derivatives with modified functional groups
Substitution: Substituted pyrimidine derivatives with different nucleophiles
Scientific Research Applications
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: Pyrimidine derivatives, including this compound, are explored for their fungicidal and herbicidal activities.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(difluoromethyl)-6-(trifluoromethyl)-2-pyridinyl]methanol: This compound shares structural similarities with the presence of chloro and difluoromethyl groups but differs in the pyridinyl ring and trifluoromethyl group.
Diflumetorim: A commercial pyrimidinamine fungicide with a similar pyrimidine core but different substituents.
Uniqueness
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11ClF2N4 |
---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
4-chloro-5-(difluoromethyl)-6-pyrrolidin-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H11ClF2N4/c10-6-5(7(11)12)8(15-9(13)14-6)16-3-1-2-4-16/h7H,1-4H2,(H2,13,14,15) |
InChI Key |
MUXVGAPOCOUNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=NC(=N2)N)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.